molecular formula C11H14O4 B14429907 Butyl (4-hydroxyphenyl) Carbonate CAS No. 81577-19-7

Butyl (4-hydroxyphenyl) Carbonate

Cat. No.: B14429907
CAS No.: 81577-19-7
M. Wt: 210.23 g/mol
InChI Key: MIGCBVFOVJTYFO-UHFFFAOYSA-N
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Description

Butyl (4-hydroxyphenyl) carbonate is a phenolic carbonate ester characterized by a butyl group linked via a carbonate moiety to a 4-hydroxyphenyl ring.

Properties

CAS No.

81577-19-7

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

butyl (4-hydroxyphenyl) carbonate

InChI

InChI=1S/C11H14O4/c1-2-3-8-14-11(13)15-10-6-4-9(12)5-7-10/h4-7,12H,2-3,8H2,1H3

InChI Key

MIGCBVFOVJTYFO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (4-hydroxyphenyl) Carbonate typically involves the reaction of 4-hydroxyphenol with butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

4-Hydroxyphenol+Butyl ChloroformateButyl (4-hydroxyphenyl) Carbonate+HCl\text{4-Hydroxyphenol} + \text{Butyl Chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-Hydroxyphenol+Butyl Chloroformate→Butyl (4-hydroxyphenyl) Carbonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl (4-hydroxyphenyl) Carbonate undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonate group can be reduced to form alcohols.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and are carried out under inert atmospheres.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and phenols.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Butyl (4-hydroxyphenyl) Carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for phenols.

    Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of polymers and as an additive in coatings and adhesives.

Mechanism of Action

The mechanism by which Butyl (4-hydroxyphenyl) Carbonate exerts its effects is primarily through its phenolic group. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties. Additionally, the carbonate group can undergo hydrolysis to release carbon dioxide and alcohol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Esters vs. Carbonates

Butyl 3-(4-Hydroxyphenyl)propanoate (ester derivative):

  • Structure: Features a propanoate ester linkage instead of a carbonate.
  • Bioactivity : Demonstrates an IC50 value of 19 mg/mL (95 mM) in antioxidant assays and a TEAC (Trolox Equivalent Antioxidant Capacity) value of 0.427, indicating moderate free radical scavenging activity .
  • Applications: Used as a lipophilic antioxidant in lipid-rich food matrices due to enhanced solubility in non-polar environments.

Butyl (4-Hydroxyphenyl) Carbonate (target compound):

  • Inferred Bioactivity: The phenolic -OH group likely enhances antioxidant activity compared to non-phenolic analogs, though specific data are unavailable.

Key Difference : Carbonates generally exhibit greater hydrolytic resistance than esters, which may extend shelf-life in industrial applications .

Substituent Effects: Hydroxyl vs. Methoxy Groups

n-Butyl 4-(4'-Methoxyphenoxycarbonyl)phenyl Carbonate (methoxy-substituted analog):

  • Structure : Contains a methoxy (-OCH3) group instead of a hydroxyl (-OH) on the phenyl ring.
  • Properties: Increased lipophilicity due to the methoxy group’s electron-donating nature. Applications: Likely prioritized for stability in non-aqueous systems over bioactivity .

This compound :

  • The -OH group enables hydrogen bonding, improving solubility in polar solvents and enhancing interactions with biological targets.
Table 1: Bioactivity Comparison of Selected Compounds
Compound IC50 (Antioxidant) TEAC Antifungal Activity Key Applications
Butyl 3-(4-hydroxyphenyl)propanoate 19 mg/mL 0.427 High Food additives, cosmetics
n-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate N/A N/A Moderate (inferred) Materials stabilization
This compound Not reported Not reported Likely high (structural inference) Pharmaceuticals, antioxidants (theoretical)
  • Antifungal Activity : Butyl esters of 4-hydroxyphenylacetic acid show high antifungal efficacy, suggesting that the hydroxyl group’s presence in the carbonate derivative may confer similar benefits .

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